N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O5S2 and its molecular weight is 416.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of quinazoline derivatives, which included compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide, to explore their pharmacological properties and structure-activity relationships. These derivatives were derived from substituted anthranilic acids, amino quinazolines, and substituted benzene sulphonamides, and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. This research sheds light on the potential therapeutic applications of these compounds in treating various conditions (Rahman et al., 2014).
Novel Chlorinating Reagent
Another study introduced N-chloro-N-methoxybenzenesulfonamide as a simple and reactive chlorinating reagent. This compound was efficiently used to chlorinate various substrates like 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. The simplicity and efficiency of this reagent demonstrate its potential utility in synthetic chemistry and related research applications (Pu et al., 2016).
Antimycobacterial Activity
Research on novel thiourea derivatives bearing benzenesulfonamide moiety highlighted the synthesis of a series of compounds inspired by second-line antituberculosis pro-drugs. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial activity. This study provides insights into the development of new therapeutic agents for tuberculosis, a critical global health issue (Ghorab et al., 2017).
COX-2 Inhibition for Pain Management
The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme were explored. These compounds showed potential as COX-2 inhibitors, with one compound, JTE-522, advancing to clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain. This work highlights the therapeutic potential of COX-2 inhibitors in pain management and inflammatory diseases (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c1-24-13-4-6-14(7-5-13)26(22,23)18-12-3-8-15(17)16(11-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUCJRJZOYXLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.